molecular formula C16H24N2O5 B8046269 4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol CAS No. 41273-93-2

4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol

Cat. No.: B8046269
CAS No.: 41273-93-2
M. Wt: 324.37 g/mol
InChI Key: OLWXHJQGZRMVFN-UHFFFAOYSA-N
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Description

4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol is an organic compound characterized by the presence of two morpholin-4-ylmethyl groups attached to a benzene ring that also contains three hydroxyl groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol typically involves the following steps:

    Starting Material:

    Alkylation: The benzene-1,2,3-triol undergoes alkylation with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the morpholin-4-ylmethyl groups at the 4 and 6 positions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(morpholin-4-ylmethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the hydroxyl groups or the morpholine rings.

    Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the hydroxyl groups or morpholine rings.

  • **Substitution

Properties

IUPAC Name

4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c19-14-12(10-17-1-5-22-6-2-17)9-13(15(20)16(14)21)11-18-3-7-23-8-4-18/h9,19-21H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWXHJQGZRMVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=C2O)O)O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288781
Record name 4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41273-93-2
Record name MLS002694636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-bis(morpholin-4-ylmethyl)benzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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